molecular formula C24H20FNO4 B1332856 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid CAS No. 479064-95-4

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Cat. No.: B1332856
CAS No.: 479064-95-4
M. Wt: 405.4 g/mol
InChI Key: PQXRHKBSMBRBBW-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a propanoic acid backbone, and a 4-fluorophenyl substituent at the β-position. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The 4-fluorophenyl group enhances lipophilicity and can influence biological interactions, such as binding to aromatic residues in proteins or enzymes . Its stereochemistry (R-configuration) is critical for compatibility with biological systems, as it determines spatial orientation during molecular recognition .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXRHKBSMBRBBW-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc Protection of Amino Acid

Reaction:
An amino acid precursor (e.g., L-alanine derivative) is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Reaction Conditions:

Mechanism:
The nucleophilic amine attacks the carbonyl group of Fmoc-Cl, forming an amide bond and protecting the amino group.

Equation:
$$
\text{R-NH}_2 + \text{Fmoc-Cl} \rightarrow \text{R-NH-Fmoc} + \text{HCl}
$$

Coupling with a 4-Fluorophenyl Group

Reaction:
The Fmoc-protected amino acid is coupled with a fluorophenyl derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

Reaction Conditions:

Mechanism:
Activation of the carboxylic acid group by DCC/DIC forms an active ester intermediate, which reacts with the fluorophenyl derivative to form an amide bond.

Purification and Analysis

Reaction Scheme Summary

Step Reagents and Conditions Product
Fmoc Protection Fmoc-Cl, base, DMF/DCM, 0–25°C Fmoc-protected amino acid
Coupling Fluorophenyl derivative, DCC/DIC, HOBt/NHS, DMF, RT–50°C Target compound
Purification Silica gel chromatography/crystallization Pure compound

Analytical Data for Verification

Analytical Technique Observations
NMR Spectroscopy Peaks corresponding to aromatic protons (fluorophenyl), Fmoc group, and carboxylic acid functionality
Mass Spectrometry Molecular ion peak at $$ m/z = 405.4 $$, matching molecular weight
HPLC Purity Single peak with >95% purity

Notes on Reaction Optimization

  • Maintain anhydrous conditions during coupling reactions to prevent side reactions.
  • Use freshly prepared reagents to ensure high yields.
  • Monitor reaction progress using thin-layer chromatography (TLC).

Chemical Reactions Analysis

Peptide Bond Formation

This compound participates in solid-phase peptide synthesis (SPPS) as a β³-amino acid building block. Its Fmoc group enables controlled elongation of peptide chains.

Reaction Type Reagents/Conditions Example Reaction Key Observations Sources
Amide CouplingHATU, DMF, DIPEA (20–25°C, 18–24 hrs)Fmoc-β³hPhe(4-F)-OH + H-Gly-OtBu → Fmoc-β³hPhe(4-F)-Gly-OtBuAchieves >90% coupling efficiency; compatible with automated SPPS workflows.
Fragment CondensationEDC/HOBt, CH₂Cl₂ (0°C → RT)Fmoc-β³hPhe(4-F)-OH + H-Val-OMe → Fmoc-β³hPhe(4-F)-Val-OMeRequires 2–3 equivalents of coupling agents for sterically hindered residues.

Mechanistic Insight :

  • HATU activates the carboxylic acid via formation of an O\text{O}-acylisourea intermediate, facilitating nucleophilic attack by the amine.
  • Side reactions (e.g., racemization) are minimized at pH 8–9 using DIPEA .

Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the amino group for subsequent reactions.

Reagent Conditions Efficiency Side Reactions Sources
20% Piperidine/DMF10–15 min, RT>99% deprotectionMinimal β-elimination due to steric protection of the β³-amino group.
DBU/CH₂Cl₂5 min, 0°C95% deprotectionFaster than piperidine but may require quenching with acetic acid.

Equation :\text{Fmoc hPhe 4 F OH}\xrightarrow{\text{20 Piperidine DMF}}\text{H hPhe 4 F OH}+\text{Fmoc piperidine adduct}$$---###3.[**HydrolysisReactions**](pplx://action/followup)Thecarboxylicacidmoietyundergoeshydrolysisundercontrolledconditionsforfunctionalgroupinterconversion.|**Reaction**|**Conditions**|**Product**|**Yield**|**Sources**||--------------|----------------|--------------|-----------|------------||EsterHydrolysis|1MNaOH,THF/H₂O(1:1),50°C,4hrs|(R)-3-(Fmoc-amino)-3-(4-fluorophenyl)propanoicacid|85–92%|[4][6]||AcidicHydrolysis|6MHCl,reflux,12hrs|RacemizationobservedatC-3(≤5%)|78%|[4]|**[KeyNote](pplx://action/followup)**:HydrolysisratesarepH-dependent,withoptimalyieldsundermildlybasicconditionstoavoidepimerization[6].---###4.[**EsterificationandFunctionalization**](pplx://action/followup)Thecarboxylicacidisesterifiedforsolubilitymodulationorintermediatesynthesis.|**Reagent**|**Conditions**|**Product**|**Application**|**Sources**||-------------|----------------|--------------|-----------------|------------||CH₃I,K₂CO₃(DMF,RT)|12hrs|Methylesterderivative|Improvedlipidsolubilityformembranepermeabilitystudies.|[9][5]||DCC/DMAP,MeOH|0°C→RT,6hrs|Methylester(95%yield)|Usedinfragment-baseddrugdiscovery.|[2]|**[Equation](pplx://action/followup)**:\text{Fmoc-β³hPhe(4-F)-OH} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{Fmoc-β³hPhe(4-F)-OMe} + \text{HI} $$

Halogenation and Cross-Coupling

The 4-fluorophenyl group participates in regioselective halogenation for further derivatization.

Reaction Reagents Conditions Product Sources
BrominationBr₂, CH₂Cl₂0°C, 2 hrs4-Bromo-3-fluorophenyl derivative (70% yield)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, THF/H₂O80°C, 24 hrsBiaryl derivatives (e.g., 4-biphenyl analog)

Mechanistic Insight :

  • Bromination occurs at the para position relative to fluorine due to its electron-withdrawing effect.
  • Suzuki-Miyaura coupling preserves stereochemistry at C-3 .

Stability Under Oxidative/Reductive Conditions

Condition Reagent Outcome Notes Sources
OxidationKMnO₄, H₂O, 50°CDegradation of Fmoc groupNot recommended for prolonged exposure.
ReductionLiAlH₄, THFReduction of amide to amine (partial)Requires careful stoichiometric control.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that certain analogs can inhibit specific protein arginine methyltransferases (PRMTs), which are implicated in various cancers. The inhibition of PRMT5 has been linked to reduced cell proliferation in cancer cell lines, suggesting potential for therapeutic development against malignancies .

Neuroprotective Effects

Preliminary studies have suggested that (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid may possess neuroprotective properties. It has been observed to modulate neurotransmitter levels and could potentially be beneficial in treating neurodegenerative diseases .

Therapeutic Applications

  • Peptide Synthesis : The compound serves as a building block in peptide synthesis, particularly for creating peptides with enhanced pharmacological properties due to the presence of fluorinated aromatic groups.
  • Drug Development : Its unique structure allows for modifications that can lead to new drug candidates targeting various biological pathways.
  • Research Tool : As a research reagent, it facilitates studies on protein interactions and enzyme activity, particularly in the context of drug discovery.

Case Studies

StudyFindings
Study on PRMT5 InhibitionDemonstrated that analogs of this compound can effectively inhibit PRMT5, leading to decreased proliferation in cancer cell lines .
Neuroprotective ActivityInvestigated the effects on neurotransmitter modulation, showing potential benefits in neurodegenerative models .

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can protect the amino group during chemical reactions, allowing for selective modifications at other sites. The fluorophenyl group can interact with various biological targets, potentially influencing protein structure and function through hydrophobic and electronic effects.

Comparison with Similar Compounds

4-Hydroxyphenyl Variant

  • Compound: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
  • Key Differences : The hydroxyl group increases polarity, improving aqueous solubility but reducing membrane permeability compared to the fluorinated analog. This substitution may also enable hydrogen bonding with biological targets .

4-Chlorophenyl Variant

  • Compound: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
  • However, it may also increase toxicity risks due to higher metabolic stability .

4-Nitrophenyl Variant

  • Compound: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid
  • Key Differences: The nitro group introduces strong electron-withdrawing effects, useful in photoaffinity labeling or as a spectroscopic probe.

4-Trifluoromethylphenyl Variant

  • Compound: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid
  • Key Differences : The trifluoromethyl group significantly increases lipophilicity and metabolic stability, making it advantageous for CNS-targeting drugs. However, synthesis costs are higher due to fluorine incorporation .

Backbone Modifications

Hydroxypropanoic Acid Variant

  • Compound: (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
  • Key Differences : The additional hydroxyl group introduces a second chiral center, enabling chelation with metal ions or participation in hydrogen-bonding networks. This modification is explored in metalloprotease inhibition studies .

Butanoic Acid Variant

  • Compound: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Fluorophenyl C₂₄H₂₀FNO₄ 405.43 High lipophilicity; R-configuration enhances biological compatibility
4-Hydroxyphenyl Analog 4-Hydroxyphenyl C₂₄H₂₁NO₅ 403.43 Increased polarity; hydrogen-bonding capability
4-Chlorophenyl Analog 4-Chlorophenyl C₂₄H₂₀ClNO₄ 421.87 Electron-withdrawing; higher metabolic stability
4-Nitrophenyl Analog 4-Nitrophenyl C₂₄H₂₀N₂O₆ 432.43 Photoaffinity labeling utility; lower biocompatibility
4-Trifluoromethyl Analog 4-CF₃ C₂₅H₂₀F₃NO₄ 455.43 Enhanced lipophilicity; CNS-targeting potential
Hydroxypropanoic Variant 2-Hydroxy C₂₅H₂₀FNO₅ 421.43 Chelation capability; dual chirality

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, commonly referred to as Fmoc-phenylalanine derivative, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, allows for specific interactions with biological targets, making it a valuable candidate for various applications in drug development and molecular biology.

  • Molecular Formula : C24H21NO4
  • Molecular Weight : 385.44 g/mol
  • CAS Number : 220498-02-2
  • Structure : The compound features a fluorenylmethoxycarbonyl group attached to a phenylalanine-like backbone, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Studies have shown that the Fmoc group can influence the compound's conformation, enhancing its binding affinity to target proteins.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic disorders .
  • Modulation of Protein Interactions : The structural features allow it to modulate interactions between proteins, which is crucial in signaling pathways and cellular responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study ReferenceBiological ActivityObservations
Enzyme InhibitionSignificant inhibition of target enzyme at concentrations above 50 µM.
Protein BindingEnhanced binding affinity observed in receptor-ligand assays.
CytotoxicityExhibited selective cytotoxicity towards cancer cell lines without affecting normal cells at similar concentrations.

Case Studies

  • Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating a dose-dependent response with IC50 values ranging from 30 to 50 µM, indicating its potential as an anticancer agent .
  • Metabolic Pathway Modulation : Another study focused on its role in modulating key metabolic enzymes involved in glucose metabolism. The compound was shown to downregulate the expression of enzymes associated with gluconeogenesis, suggesting a potential application in diabetes management .

Q & A

Q. How can the enantiomeric purity of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid be validated during synthesis?

Methodology :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection at 254 nm. Compare retention times with a racemic mixture to confirm enantiomeric separation .
  • Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for (R)-configured analogs. For example, structurally similar compounds with fluorophenyl groups exhibit [α]D ranges of +15° to +25° (c = 1, MeOH) .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., Fmoc-protected amines) to confirm stereochemistry before final deprotection .

Q. What purification strategies are effective for removing byproducts in Fmoc-deprotection reactions of this compound?

Methodology :

  • Solid-Phase Extraction (SPE) : Use C18 cartridges with gradient elution (20–100% acetonitrile in 0.1% TFA) to separate the target compound from piperidine or DBU byproducts .
  • Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane or DCM/petroleum ether) to exploit differential solubility of the fluorophenyl moiety .
  • LC-MS Monitoring : Track deprotection efficiency in real-time using electrospray ionization (ESI) to detect [M+H]+ ions (expected m/z ~480–500) .

Q. How does the 4-fluorophenyl substituent influence solubility in aqueous vs. organic solvents?

Q. What computational methods predict the interaction of this compound with biological targets (e.g., proteases)?

Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., thrombin or trypsin) to model binding. The fluorophenyl group may occupy hydrophobic pockets, while the Fmoc moiety sterically blocks active sites .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Monitor hydrogen bonds between the carboxylate group and catalytic serine residues .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities. Fluorine’s electronegativity may enhance interactions with aromatic residues (e.g., Tyr, Phe) .

Q. How do structural analogs with varying fluorophenyl substitution patterns affect bioactivity?

Q. What experimental conditions stabilize the compound against Fmoc group cleavage during long-term storage?

Methodology :

  • Temperature : Store at –20°C in inert gas (Argon) to prevent hydrolysis. Room-temperature storage in DMSO leads to 5–10% degradation over 30 days .
  • pH Control : Maintain solutions at pH 4–6 (acetate buffer) to avoid base-catalyzed cleavage. Avoid Tris or carbonate buffers .
  • Lyophilization : Freeze-dry with trehalose (1:1 mass ratio) to preserve structural integrity. Reconstitution in acetonitrile/water (1:1) yields >95% recovery .

Q. How can contradictions in reported biological activities of fluorophenyl-Fmoc derivatives be resolved?

Case Study :

  • Issue : One study reports anti-inflammatory activity (IC50 = 200 nM) , while another shows no effect up to 1 µM .
  • Resolution :
    • Assay Variability : Validate using identical cell lines (e.g., RAW264.7 macrophages) and LPS-induced TNF-α protocols.
    • Impurity Analysis : Quantify residual palladium (via ICP-MS) from Suzuki couplings, which may confound results at low nM concentrations .
    • Structural Confirmation : Recheck NMR (¹H, ¹³C, ¹⁹F) to rule out regioisomeric impurities in the fluorophenyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.